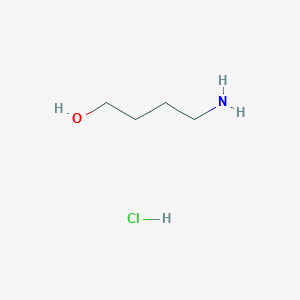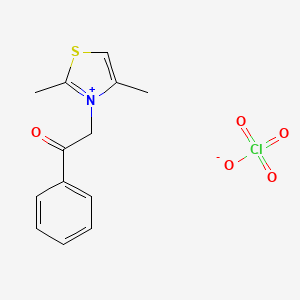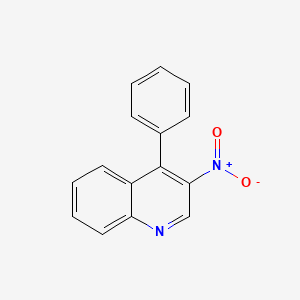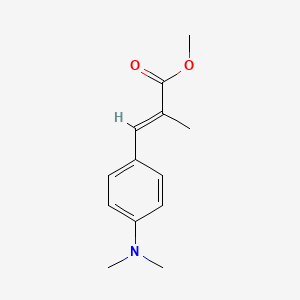
2-(Chloromethylidene)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethylidene)-1,3-dioxolane is an organic compound characterized by a dioxolane ring with a chloromethylidene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethylidene)-1,3-dioxolane typically involves the reaction of formaldehyde with chloroacetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethylidene)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include substituted dioxolanes with various functional groups.
Oxidation: Products include dioxolane oxides or carboxylic acids.
Reduction: Products include dioxolane alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethylidene)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethylidene)-1,3-dioxolane involves its interaction with various molecular targets. The chloromethylidene group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in organic synthesis and potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A parent compound with a similar ring structure but without the chloromethylidene substituent.
2-(Bromomethylidene)-1,3-dioxolane: Similar structure with a bromine atom instead of chlorine.
2-(Hydroxymethylidene)-1,3-dioxolane: Similar structure with a hydroxyl group instead of chlorine.
Uniqueness
2-(Chloromethylidene)-1,3-dioxolane is unique due to the presence of the chloromethylidene group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the chloromethylidene functionality is required.
Eigenschaften
CAS-Nummer |
4362-41-8 |
|---|---|
Molekularformel |
C4H5ClO2 |
Molekulargewicht |
120.53 g/mol |
IUPAC-Name |
2-(chloromethylidene)-1,3-dioxolane |
InChI |
InChI=1S/C4H5ClO2/c5-3-4-6-1-2-7-4/h3H,1-2H2 |
InChI-Schlüssel |
RBVAEWBJXKQLIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=CCl)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde](/img/structure/B14133887.png)




![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14133921.png)
![N,N-dimethyl-4-[6-(2,3,4,5-tetraphenylphenyl)pyridin-3-yl]aniline](/img/structure/B14133927.png)

